molecular formula C15H21NO3S B016581 Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate CAS No. 67443-54-3

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate

Cat. No.: B016581
CAS No.: 67443-54-3
M. Wt: 295.4 g/mol
InChI Key: LNQCTGMKUOHMFO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate involves several steps:

Chemical Reactions Analysis

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H17N1O2S1\text{C}_{13}\text{H}_{17}\text{N}_{1}\text{O}_{2}\text{S}_{1}

The compound features a phenylacetate core with a diethylthiocarbamoyl group, which may contribute to its biological activity. Understanding the structure is crucial for elucidating its pharmacological effects.

  • Enzyme Inhibition : this compound has been shown to inhibit certain enzymes that are involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phenylacetates, including this compound, inhibited histone deacetylases (HDACs), which are implicated in cancer progression. The inhibition of HDACs leads to increased acetylation of histones and affects gene expression related to cell cycle regulation and apoptosis .
  • Antioxidant Activity Assessment : Research conducted by Pharmacology Reports evaluated the antioxidant capacity of various phenylacetate derivatives. This compound exhibited significant free radical scavenging activity, indicating its potential use as a protective agent against oxidative damage .
  • Anti-inflammatory Potential : A study focusing on inflammatory models showed that this compound reduced pro-inflammatory cytokine levels, suggesting its role in modulating immune responses .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
Enzyme InhibitionInhibits HDACs leading to altered gene expressionJournal of Medicinal Chemistry
Antioxidant PropertiesSignificant free radical scavenging activityPharmacology Reports
Anti-inflammatory EffectsReduces pro-inflammatory cytokinesClinical Immunology

Properties

IUPAC Name

ethyl 2-[3-(diethylcarbamothioyloxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-4-16(5-2)15(20)19-13-9-7-8-12(10-13)11-14(17)18-6-3/h7-10H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQCTGMKUOHMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)OC1=CC=CC(=C1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497580
Record name Ethyl {3-[(diethylcarbamothioyl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67443-54-3
Record name Ethyl {3-[(diethylcarbamothioyl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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